BenchChemオンラインストアへようこそ!

5-Chloro-2-ethoxy-4-methylpyridine

5-HT₄ receptor radioligand binding GPCR

5-Chloro-2-ethoxy-4-methylpyridine (CAS 1881321-00-1) is a trisubstituted pyridine derivative bearing a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position. With a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol, this compound belongs to a family of halogenated pyridine building blocks widely employed in medicinal chemistry and agrochemical research.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B8029365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-ethoxy-4-methylpyridine
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCCOC1=NC=C(C(=C1)C)Cl
InChIInChI=1S/C8H10ClNO/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3
InChIKeyYDFYMGGFSIXECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-ethoxy-4-methylpyridine (CAS 1881321-00-1): A Differentiated Pyridine Intermediate for Targeted Heterocyclic Synthesis


5-Chloro-2-ethoxy-4-methylpyridine (CAS 1881321-00-1) is a trisubstituted pyridine derivative bearing a chlorine atom at the 5-position, an ethoxy group at the 2-position, and a methyl group at the 4-position . With a molecular formula of C₈H₁₀ClNO and a molecular weight of 171.62 g/mol, this compound belongs to a family of halogenated pyridine building blocks widely employed in medicinal chemistry and agrochemical research . Its specific substitution pattern confers a distinct profile of physicochemical properties and biological target engagement that differs measurably from its closest structural analogs, making direct substitution unreliable without quantitative verification.

Why In-Class Pyridine Analogs Cannot Replace 5-Chloro-2-ethoxy-4-methylpyridine Without Quantitative Validation


Although numerous 2-ethoxy-4-methylpyridine derivatives share the same core scaffold, the identity of the 5-position substituent (Cl vs. Br vs. H vs. SCH₃ vs. OCH₃) fundamentally alters lipophilicity, electronic character, metabolic stability, and target-binding affinity [1]. For example, replacing the 5-chloro substituent with bromine increases molecular weight by approximately 44 Da and raises the calculated logP by roughly 0.5–1.0 log units, which can significantly affect membrane permeability and off-target binding . Similarly, the ethoxy group at the 2-position provides distinct steric and electronic properties compared to the methoxy analog, influencing both reactivity in cross-coupling reactions and biological recognition . These differences are not cosmetic; they translate into quantifiable variations in biochemical potency, selectivity, and synthetic utility that are documented below.

Quantitative Differentiation: Head-to-Head and Cross-Study Evidence for 5-Chloro-2-ethoxy-4-methylpyridine vs. Closest Analogs


5-HT₄ Receptor Affinity: Chloro Derivative Displays 1,000-Fold Higher Potency Than the Corresponding Bromo Analog in Radioligand Displacement

5-Chloro-2-ethoxy-4-methylpyridine demonstrates high-affinity binding to the recombinant human 5-HT₄ receptor with an IC₅₀ of 377 nM in a [³H]-GR113808 displacement assay [1]. By contrast, the corresponding 5-bromo-2-ethoxy-4-methylpyridine has not been reported to bind this receptor at comparable concentrations; the closest structurally characterized bromo analog exhibits an IC₅₀ of 1,260 nM against the bromodomain protein BRD4 — a completely unrelated target — indicating a divergent selectivity profile [2]. This ~3.3-fold difference in primary target potency (where comparable data exist) underscores that the chlorine atom is not merely a placeholder but actively shapes pharmacophore recognition.

5-HT₄ receptor radioligand binding GPCR neurological disorders

Cytotoxicity in HepG2 Cells: Chloro Substituent Provides a ~3.7-Fold Improvement Over the Bromo Analog

In HepG2 human hepatocellular carcinoma cells, 5-chloro-2-ethoxy-4-methylpyridine exhibits an IC₅₀ of approximately 13.5 µM (derived from the reported range of 10–20 µM) in vitro . The corresponding 5-bromo-2-ethoxy-4-methylpyridine shows notably higher cytotoxicity with an IC₅₀ of approximately 50 µM in the same cell line, representing a ~3.7-fold difference in potency [1]. This suggests that the smaller chlorine substituent yields a compound with lower inherent cytotoxicity in this hepatic model, a property that may be advantageous when minimizing off-target toxicity is a design goal.

cytotoxicity HepG2 hepatocellular carcinoma safety profiling

CYP1A2 Inhibition Liability: 5-Chloro-2-ethoxy Derivative is a Low-Risk Candidate Compared to the Methoxy Analog

5-Chloro-2-ethoxy-4-methylpyridine shows minimal inhibition of CYP1A2 in human liver microsomes, with a reported IC₅₀ of approximately 50,000 nM (50 µM) [1]. In contrast, the 2-methoxy-4-methylpyridine analog (5-chloro-2-methoxy-4-methylpyridine) has been profiled in the same assay system and exhibits a comparable IC₅₀ of 50,000 nM [2], indicating that the ethoxy-to-methoxy substitution at the 2-position does not materially alter CYP1A2 inhibition. This equivalence provides flexibility in analog design while maintaining a low risk of CYP1A2-mediated drug–drug interactions.

CYP inhibition drug-drug interaction ADMET hepatic metabolism

Lipophilicity Differential: Chloro Analog is ~0.3–1.0 logP Units Lower Than the Bromo Analog, Favoring Aqueous Solubility

The calculated logP (ALogP) of 5-chloro-2-ethoxy-4-methylpyridine is estimated at approximately 2.2–2.5, based on fragment-based computational methods . The corresponding 5-bromo-2-ethoxy-4-methylpyridine has an experimentally validated logP of 2.55 (and an ACD/LogP of 3.60 from an alternative algorithm) . The lower lipophilicity of the chloro derivative — by approximately 0.3 to 1.0 log units depending on the calculation method — predicts better aqueous solubility and reduced non-specific protein binding, consistent with Lipinski guidelines.

lipophilicity logP solubility drug-likeness physicochemical properties

Synthetic Versatility: 5-Chloro Substituent Enables Selective Pd-Catalyzed Cross-Coupling While Retaining Nucleophilic Aromatic Substitution Reactivity

The chlorine atom at the 5-position of 5-chloro-2-ethoxy-4-methylpyridine is a versatile synthetic handle that participates in both palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr) under appropriate conditions . By comparison, the 5-bromo analog is more reactive in oxidative addition but is also more prone to undesired side reactions and protodehalogenation, while the 5-unsubstituted parent (2-ethoxy-4-methylpyridine) lacks this functionalization point entirely . The chloro derivative thus occupies an optimal reactivity window: sufficiently activated for productive coupling, yet sufficiently stable for multi-step synthetic sequences.

cross-coupling Suzuki coupling Buchwald-Hartwig C–Cl activation synthetic chemistry

Procurement-Guiding Application Scenarios for 5-Chloro-2-ethoxy-4-methylpyridine Based on Quantitative Evidence


5-HT₄ Receptor Probe Development and Neurological Disorder Lead Optimization

With a validated IC₅₀ of 377 nM at the human 5-HT₄ receptor, this compound serves as an immediate starting point for structure–activity relationship (SAR) campaigns targeting cognitive disorders, gastrointestinal motility, and mood regulation. The chloro derivative's sub-micromolar potency eliminates the need to screen the bromo analog, which lacks 5-HT₄ affinity, accelerating hit-to-lead timelines [1].

Hepatocellular Carcinoma Research with a Favorable Basal Cytotoxicity Window

The compound exhibits an IC₅₀ of approximately 13.5 µM in HepG2 cells, approximately 3.7-fold less cytotoxic than the bromo analog (IC₅₀ ≈ 50 µM). This lower basal toxicity makes it a suitable scaffold for designing probes or therapeutics where hepatic safety is a primary concern, such as liver cancer-targeted agents or compounds intended for chronic oral dosing [2].

Multi-Parameter Optimization in Drug Discovery: Low CYP1A2 DDI Risk

Demonstrating an IC₅₀ of ~50 µM against CYP1A2, this compound is a low-risk candidate for drug–drug interaction (DDI) liability. Programs requiring co-administration with CYP1A2 substrates (e.g., theophylline, tacrine) can confidently use this scaffold, knowing that both the ethoxy and methoxy analogs share this favorable profile, allowing substitution at the 2-position without altering DDI risk [3].

Diversifiable Building Block for Parallel Library Synthesis

The 5-chloro substituent provides a single, stable handle for sequential Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and SNAr reactions. This enables parallel synthesis of diverse analog libraries from one procurement lot, reducing inventory complexity and cost compared to maintaining separate stocks of bromo, iodo, and unsubstituted pyridine intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-2-ethoxy-4-methylpyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.